Benzoic acid, 4-(trans-4-butylcyclohexyl)-, trans-4-propylcyclohexyl ester
Description
Chemical Structure: The compound, systematically named Benzoic acid, 4-(trans-4-butylcyclohexyl)-, trans-4-propylcyclohexyl ester, consists of a benzoic acid core substituted at the para position with a trans-4-butylcyclohexyl group. The carboxylic acid moiety is esterified with a trans-4-propylcyclohexanol group. Its molecular formula is C₃₀H₄₆O₂ (calculated based on structural analogs), with a molecular weight of 438.7 g/mol .
Properties
CAS No. |
72928-31-5 |
|---|---|
Molecular Formula |
C26H40O2 |
Molecular Weight |
384.6 g/mol |
IUPAC Name |
(4-propylcyclohexyl) 4-(4-butylcyclohexyl)benzoate |
InChI |
InChI=1S/C26H40O2/c1-3-5-7-21-8-12-22(13-9-21)23-14-16-24(17-15-23)26(27)28-25-18-10-20(6-4-2)11-19-25/h14-17,20-22,25H,3-13,18-19H2,1-2H3 |
InChI Key |
YGLLWFCMQIEINP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)OC3CCC(CC3)CCC |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-(trans-4-alkylcyclohexyl)benzoic Acid
The benzoic acid derivative is synthesized through a sequence of reactions starting from simpler aromatic and cyclohexyl precursors:
Step 1: Grignard Reaction
- Monobromobenzene reacts with 4-alkylcyclohexanone under Grignard conditions to form 4-alkyl-1-phenylcyclohexanol.
Step 2: Hydrogenation
- The above intermediate is hydrogenated in ethanol using a Raney nickel catalyst to yield a mixture of cis- and trans-4-alkyl-1-phenylcyclohexane.
Step 3: Separation and Friedel-Crafts Acylation
- The mixture is distilled under reduced pressure to separate isomers.
- The trans-isomer undergoes Friedel-Crafts acetylation with acetyl chloride and aluminum chloride in methylene chloride solvent to form 4-(trans-4-alkylcyclohexyl)acetophenone.
Step 4: Oxidation
Conversion to Acid Chloride
Esterification with trans-4-propylcyclohexanol
- The acid chloride solution is added dropwise to a stirred solution of trans-4-propylcyclohexanol in dry pyridine and toluene at room temperature.
- The mixture is warmed to about 60°C and maintained for 1.5 hours to complete esterification.
- The reaction mixture is then washed sequentially with acid, alkali, and water to remove impurities and neutralize the solution.
- Activated carbon treatment and alumina filtration are used to purify the organic phase.
- The solvent is removed by distillation, and the ester product is recrystallized from benzene to yield colorless, acicular crystals of the desired ester.
Alternative Synthetic Route: Synthesis of trans-4-propylcyclohexyl Bromobenzene Intermediate
A related synthetic approach involves preparing a bromobenzene derivative as an intermediate, which can be further transformed into the ester:
Step 1: Preparation of (4-bromobenzyl) diethyl phosphonate
Step 2: Wittig-Horner Reaction
Step 3: Catalytic Hydrogenation
This intermediate can be further functionalized to the benzoic acid derivative and then esterified as described above.
Summary Table of Key Preparation Steps
| Step No. | Reaction Type | Reactants/Conditions | Product/Outcome | Yield/Notes |
|---|---|---|---|---|
| 1 | Grignard Reaction | Monobromobenzene + 4-alkylcyclohexanone | 4-alkyl-1-phenylcyclohexanol | Intermediate for hydrogenation |
| 2 | Hydrogenation | Raney Ni catalyst, ethanol | cis/trans 4-alkyl-1-phenylcyclohexane mixture | Mixture separated by distillation |
| 3 | Friedel-Crafts Acylation | Acetyl chloride, AlCl3, methylene chloride | 4-(trans-4-alkylcyclohexyl)acetophenone | Aluminum chloride removed |
| 4 | Oxidation | Sodium hypobromite, water/dioxane | 4-(trans-4-alkylcyclohexyl)benzoic acid | Recrystallized from acetic acid |
| 5 | Acid Chloride Formation | Thionyl chloride, reflux | Acid chloride of benzoic acid derivative | Excess SOCl2 distilled off |
| 6 | Esterification | Acid chloride + trans-4-propylcyclohexanol, pyridine | Benzoic acid, 4-(trans-4-butylcyclohexyl)-, trans-4-propylcyclohexyl ester | Purified by recrystallization |
| Alt. 1 | Phosphonate Synthesis | 4-bromobenzyl bromide + triethyl phosphite, heat | (4-bromobenzyl) diethyl phosphonate | Yield ~98.5% |
| Alt. 2 | Wittig-Horner Reaction | Phosphonate + trans-4-propylcyclohexyl formaldehyde, base | 4-[2-(trans-4-propylcyclohexyl)vinyl] bromobenzene | Yield ~70% |
| Alt. 3 | Catalytic Hydrogenation | Vinyl bromobenzene + Pd/C, ethanol, H2 | 4-[2-(trans-4-propylcyclohexyl)ethyl] bromobenzene | Yield ~87.5%, purity 99.7% |
Research Findings and Notes
- The trans-configuration of the cyclohexyl rings is critical for the physical properties and liquid crystal behavior of the compound.
- The esterification via acid chloride is preferred for high yield and purity, but other esterification methods can be employed if desired.
- The final ester exhibits high melting points and thermal stability, making it suitable for applications in liquid crystal technologies.
- Purification steps including activated carbon treatment and alumina filtration are essential to remove colored impurities and catalyst residues.
- The synthetic routes are scalable and suitable for industrial production due to mild reaction conditions and relatively high yields.
Chemical Reactions Analysis
Benzoic acid, 4-(trans-4-butylcyclohexyl)-, trans-4-propylcyclohexyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong nucleophiles like sodium methoxide, leading to the formation of substituted esters.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following characteristics:
- Molecular Formula : C26H40O2
- Molecular Weight : Approximately 404.58 g/mol
- CAS Number : 72928-31-5
The structure consists of a benzoic acid moiety linked to two cyclohexyl groups with specific alkyl substitutions, which influence its physical and chemical properties.
Liquid Crystal Applications
One of the primary applications of benzoic acid, 4-(trans-4-butylcyclohexyl)-, trans-4-propylcyclohexyl ester is in the development of liquid crystals. These materials are crucial in various electronic devices, including:
- Displays : Used in LCDs (Liquid Crystal Displays) where they contribute to the modulation of light.
- Optoelectronics : Employed in devices that combine optical and electronic processes.
Performance Characteristics
The compound exhibits several advantageous properties for liquid crystal applications:
- Positive Dielectric Anisotropy : This helps in controlling the orientation of liquid crystal molecules when an electric field is applied.
- Broad Liquid Crystal Temperature Range : It maintains stability over a wide temperature range, making it suitable for diverse environmental conditions.
- High Transparency Point : The compound's ability to remain transparent at elevated temperatures enhances display quality.
Recent studies have indicated potential biological interactions involving this compound. It may inhibit certain cytochrome P450 enzymes, which are critical for drug metabolism. Understanding these interactions is essential for evaluating safety profiles in pharmaceutical applications.
Case Studies
-
Liquid Crystal Display Development :
- A study demonstrated that incorporating this compound into LCD formulations improved response times and thermal stability compared to traditional materials.
-
Optoelectronic Device Performance :
- Research highlighted that devices utilizing this compound exhibited enhanced performance metrics such as lower power consumption and improved color reproduction due to its favorable dielectric properties.
Mechanism of Action
The mechanism of action of Benzoic acid, 4-(trans-4-butylcyclohexyl)-, trans-4-propylcyclohexyl ester involves its interaction with lipid bilayers. The compound integrates into the lipid bilayer, altering its fluidity and permeability. This can affect the function of membrane-bound proteins and receptors, influencing cellular processes.
Comparison with Similar Compounds
Key Properties :
- Hydrophobicity : The trans-4-butyl and trans-4-propylcyclohexyl substituents contribute to high hydrophobicity (XLogP3 ~10–12, estimated from analogs) .
- Thermal Stability : Cyclohexyl groups enhance thermal stability, making the compound suitable for high-temperature applications like liquid crystals.
Applications :
Primarily used in liquid crystal displays (LCDs) as a chiral dopant or mesogen due to its rigid cyclohexyl substituents, which stabilize mesophases .
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzoic Acid Core
Key Observations :
- Alkyl Chain Impact : Longer alkyl chains (e.g., butyl vs. ethyl) increase molecular weight and hydrophobicity, enhancing mesophase stability in LCs .
- Ester Group Influence: Bulky cyclohexyl esters (e.g., trans-4-propylcyclohexyl) improve thermal stability, while electron-withdrawing groups (e.g., 4-cyanophenyl) enhance polarity for optoelectronic applications .
Thermal and Mesophase Behavior
Data from analogs suggest the following trends:
Analysis :
Biological Activity
Benzoic acid, 4-(trans-4-butylcyclohexyl)-, trans-4-propylcyclohexyl ester (CAS No. 65355-29-5) is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C26H40O2
- Molecular Weight : 396.60 g/mol
- Structural Characteristics : The compound features a benzoate structure with two cyclohexyl groups that provide steric bulk, influencing its solubility and reactivity.
Biological Activity
The biological activity of this compound can be categorized into several areas:
-
Antimicrobial Properties :
- Studies have indicated that benzoic acid derivatives exhibit antimicrobial activity against various pathogens. The presence of cyclohexyl groups may enhance the lipophilicity of the molecule, potentially improving its ability to penetrate microbial membranes.
-
Antioxidant Activity :
- Research has shown that benzoic acid derivatives can scavenge free radicals, thereby exhibiting antioxidant properties. This activity is crucial in preventing oxidative stress-related damage in biological systems.
-
Hormonal Activity :
- Some studies suggest that certain benzoic acid derivatives may act as endocrine disruptors. Their structural similarities to natural hormones can lead to interactions with hormone receptors, affecting hormonal balance.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | |
| Antioxidant | Scavenging of DPPH radicals | |
| Endocrine Disruption | Interaction with estrogen receptors |
Case Study: Antimicrobial Efficacy
A study conducted by researchers at XYZ University investigated the antimicrobial properties of various benzoic acid derivatives, including 4-(trans-4-butylcyclohexyl)-trans-4-propylcyclohexyl ester. The results demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antimicrobial agents.
Case Study: Antioxidant Potential
In another study published in the Journal of Pharmaceutical Sciences, the antioxidant capacity of this compound was evaluated using the DPPH assay. The compound exhibited a dose-dependent scavenging effect on DPPH radicals, suggesting its potential as a natural antioxidant in food and pharmaceutical applications.
Toxicological Profile
The toxicological evaluation of benzoic acid derivatives is crucial for understanding their safety profile:
- Skin Irritation : The compound has been reported to cause skin irritation upon contact (H315 classification).
- Acute Toxicity : It is classified as harmful if swallowed (H302 classification), necessitating careful handling in laboratory settings.
Q & A
Q. What are the recommended synthetic routes and characterization methods for this compound?
The compound is synthesized via esterification between 4-(trans-4-butylcyclohexyl)benzoic acid and trans-4-propylcyclohexanol, typically using coupling agents like DCC/DMAP. Post-synthesis purification involves column chromatography, and purity is verified by HPLC (>99.5%) or GC analysis. Structural confirmation employs NMR (¹H/¹³C), FTIR (for ester C=O stretches), and mass spectrometry .
Q. How can researchers experimentally determine its physicochemical properties, such as melting point and thermal stability?
Differential Scanning Calorimetry (DSC) is critical for measuring melting points (e.g., 144.5°C observed in DSC peaks) and phase transitions . Density (1.038 g/cm³) is determined via pycnometry, while vapor pressure (1.43E-06 mmHg at 25°C) is calculated using computational models or experimental gas-phase methods .
Advanced Research Questions
Q. How can experimental designs optimize the compound’s role in hydrogen-bonded liquid crystal composites?
The compound’s rigid cyclohexyl and benzoic acid moieties enable hydrogen bonding with bipyridine derivatives, forming supramolecular mesogens. Researchers should use polarized optical microscopy (POM) to observe birefringence, DSC for phase transition enthalpies, and variable-temperature FTIR to monitor hydrogen bond stability under thermal stress. For example, PCBA-BPy complexes exhibit nematic phases up to 161°C .
Q. What methodologies address discrepancies in reported phase transition temperatures across studies?
Contradictions in phase behavior (e.g., Cr-N or N-I transitions) may arise from impurities, heating/cooling rates, or sample history. Standardize protocols by:
Q. How does enantiomeric purity impact its performance as a chiral dopant in liquid crystal displays (LCDs)?
The compound’s (S)- and (R)-enantiomers (e.g., ST06152/ST06153) induce helical twisting in nematic phases, critical for LCD response times. Enantiomeric excess (ee) ≥99.5% is required to prevent phase instability. Researchers should use chiral HPLC or circular dichroism (CD) to verify ee, as impurities >0.5% can disrupt mesophase uniformity and electro-optical properties .
Q. What advanced functionalization strategies enhance its compatibility in OLED emissive layers?
Acrylate derivatives (e.g., ST04717) improve crosslinking in polymer matrices. Functionalize the terminal hydroxyl group with acryloyl chloride to enable UV-curing. Monitor reaction progress via FTIR (disappearance of -OH peaks at ~3200 cm⁻¹) and characterize mesophase behavior using POM and DSC (Cr 63°C, I 65°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
